1-(4-Propylpyridin-3-yl)butan-1-one
Overview
Description
1-(4-Propylpyridin-3-yl)butan-1-one is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 g/mol . This compound is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The InChI code for 1-(4-Propylpyridin-3-yl)butan-1-one is 1S/C12H17NO/c1-3-5-10-7-8-13-9-11(10)12(14)6-4-2/h7-9H,3-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(4-Propylpyridin-3-yl)butan-1-one is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Antimicrobial and Antifungal Applications
The compound 1-(4-Propylpyridin-3-yl)butan-1-one, due to its structural similarity with various pyridinium derivatives, may be implicated in antimicrobial and antifungal applications. For instance, Fadda et al. (2016) synthesized quaternary ammonium salts with pyridyl functional groups, including 3-(2 or 4-arylpyridinium-1-yl)propane or butane-1-sulfonate, which demonstrated notable antimicrobial and antifungal activities. The study found that compound 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate exhibited high activity against both Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
Kinetics and Mechanism of Gas-phase Thermolysis
In the study of gas-phase thermolysis of benzotriazole derivatives, Dib et al. (2004) explored the synthesis and pyrolysis of compounds structurally similar to 1-(4-Propylpyridin-3-yl)butan-1-one. The study provided insights into the kinetics and mechanisms of gas-phase thermolysis of these compounds, presenting essential data on Arrhenius pre-exponential factors and activation energies (Dib, Al-Awadi, Ibrahim, & El-Dusouqui, 2004).
Anticancer Activities
Rathinamanivannan et al. (2019) synthesized a new series of compounds structurally related to 1-(4-Propylpyridin-3-yl)butan-1-one. These compounds, specifically 1-(4,5-dihydro-5-phenyl-3-diphenylpyrazol-1-yl)butan-1-one derivatives, underwent in silico and in vitro studies to assess their antimicrobial and anticancer activities. The research highlights the potential of these compounds in medicinal applications, particularly in combating bacterial infections and cancer (Rathinamanivannan, Megha, Chinnamanayakar, Kumar, & Ezhilarasi, 2019).
Fungicidal Activity
A study by Tian et al. (2022) on isopropyl carbamate diastereomers, which share structural similarities with 1-(4-Propylpyridin-3-yl)butan-1-one, revealed significant fungicidal activities against Phytophthora capsici. The research underscores the potential use of structurally similar compounds in developing fungicides with high efficacy (Tian, Gao, Peng, Zhang, Zhao, & Liu, 2022).
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.
properties
IUPAC Name |
1-(4-propylpyridin-3-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-5-10-7-8-13-9-11(10)12(14)6-4-2/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFRAXUUQAGAFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NC=C1)C(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Propylpyridin-3-yl)butan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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